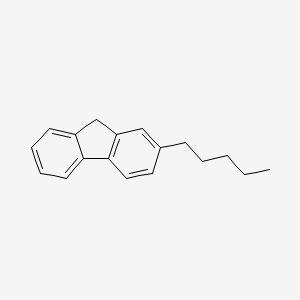![molecular formula C35H46N2 B14614960 (E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] CAS No. 59854-67-0](/img/structure/B14614960.png)
(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] is an organic compound characterized by its unique structure, which includes a 2-methyl-1,4-phenylene core linked to two 1-(4-heptylphenyl)methanimine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] typically involves a multi-step process:
Formation of the 2-Methyl-1,4-phenylene Core: This step involves the preparation of the 2-methyl-1,4-phenylene core, which can be synthesized through various aromatic substitution reactions.
Attachment of 1-(4-Heptylphenyl)methanimine Groups: The next step involves the condensation of the 2-methyl-1,4-phenylene core with 1-(4-heptylphenyl)methanimine groups. This is typically achieved through a Schiff base formation reaction, where an aldehyde reacts with an amine under acidic or basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the imine groups.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics:
Biological Studies: Investigated for its potential interactions with biological macromolecules and its use in drug delivery systems.
Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] involves its interaction with molecular targets through its imine groups and aromatic rings. These interactions can include:
Binding to Proteins: The imine groups can form reversible covalent bonds with amino acid residues in proteins, affecting their function.
Electron Transfer: The aromatic rings can participate in electron transfer processes, which are crucial in organic electronic applications.
Pathways Involved: The compound can influence various biochemical pathways depending on its specific interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: Another Schiff base compound with similar imine linkages.
N,N’-Bis(4-methylbenzylidene)ethylenediamine: Similar structure but with different substituents on the aromatic rings.
Uniqueness
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] is unique due to its specific combination of a 2-methyl-1,4-phenylene core and 1-(4-heptylphenyl)methanimine groups. This structure imparts distinct electronic and steric properties, making it suitable for specialized applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
59854-67-0 |
|---|---|
Molekularformel |
C35H46N2 |
Molekulargewicht |
494.8 g/mol |
IUPAC-Name |
1-(4-heptylphenyl)-N-[4-[(4-heptylphenyl)methylideneamino]-3-methylphenyl]methanimine |
InChI |
InChI=1S/C35H46N2/c1-4-6-8-10-12-14-30-16-20-32(21-17-30)27-36-34-24-25-35(29(3)26-34)37-28-33-22-18-31(19-23-33)15-13-11-9-7-5-2/h16-28H,4-15H2,1-3H3 |
InChI-Schlüssel |
GHRRJFKCSXDEAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)CCCCCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


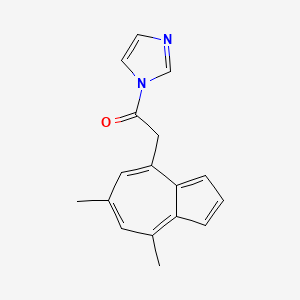
![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
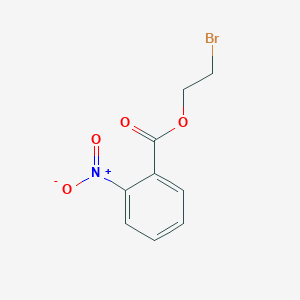
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)

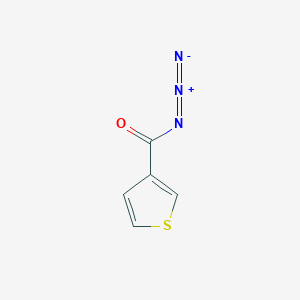

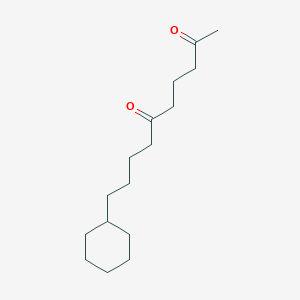

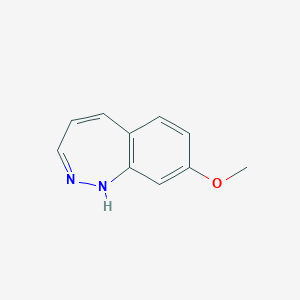
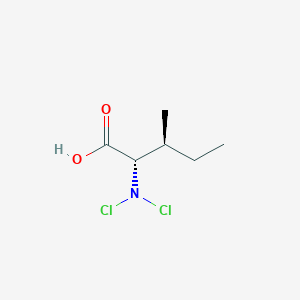
![Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14614947.png)
